Biotin hydrazide HCl

Glycoprotein labeling Biotinylation Aqueous biochemistry

Free-base biotin hydrazide shows poor aqueous solubility, risking protein aggregation and low labeling yield. The hydrochloride salt eliminates organic co-solvents, dissolving directly in pH 4.0-6.0 buffers for efficient hydrazone formation with periodate-oxidized aldehydes. - Preserves native glycoprotein conformation during biotinylation. - Delivers MS/MS-compatible carbonylation site identification at lower cost than PEG- or biocytin-based reagents. - Suitable for high-throughput screens where sample abundance offsets moderate labeling efficiency.

Molecular Formula C10H18N4O2S
Molecular Weight 258.34 g/mol
Cat. No. B5211580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin hydrazide HCl
Molecular FormulaC10H18N4O2S
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2
InChIInChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)
InChIKeyKOZWHQPRAOJMBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin Hydrazide HCl: Overview


Biotin hydrazide hydrochloride (CAS 66640-86-6, C₁₀H₁₉ClN₄O₂S, MW 294.80 g/mol) is a biotin derivative featuring a hydrazide functional group in a hydrochloride salt form. The compound combines the high-affinity biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴–10⁻¹⁵ M) with hydrazide reactivity toward carbonyl groups (aldehydes/ketones) to form stable hydrazone bonds, enabling selective covalent biotinylation of glycoproteins, oxidized carbohydrates, and carbonylated proteins . The hydrochloride salt form confers enhanced aqueous solubility and stability compared to the free base form [1]. Biotin hydrazide HCl serves as a critical tool in glycobiology, oxidative stress research, and biomolecule detection workflows.

1
Workflow Aqueous glycoprotein and carbonylated protein labeling via hydrazone chemistry
2
Selection Hydrochloride salt supports direct dissolution in aqueous buffers without co-solvents
3
Use context Native biomolecule biotinylation for avidin/streptavidin capture and detection

Why Generic Substitution Fails


Biotin hydrazide reagents exhibit substantial functional heterogeneity that precludes simple substitution. The free base form (biotin hydrazide) demonstrates poor water solubility that can compromise reaction efficiency in aqueous biological buffers and promote protein aggregation, whereas the hydrochloride salt form enables direct dissolution in aqueous systems without organic co-solvents [1]. Among hydrazide-based biotinylation reagents, labeling efficiency varies significantly by molecular architecture: studies comparing multiple hydrazide labels for protein carbonyl detection revealed that biotin hydrazide yields the lowest labeling efficiency among biotin-based tags, while extended spacer arm derivatives (e.g., Biotin-PEG4-hydrazide) or biocytin-based reagents (e.g., Biocytin hydrazide) demonstrate distinct solubility, steric accessibility, and detection sensitivity profiles that affect experimental outcomes [2]. Additionally, for applications requiring cell surface labeling, the choice of reagent influences membrane permeability and glycoprotein accessibility [3]. These differences necessitate evidence-based reagent selection rather than generic interchange.

Salt form substitution Free base biotin hydrazide is water insoluble; exchanging for the free base may compromise aqueous reaction efficiency and promote aggregation.
Hydrazide architecture variability PEG4- or LC-spacer derivatives exhibit different solubility and labeling yields; plain biotin hydrazide may not replicate their performance in carbonylation or enrichment workflows.
Cell surface accessibility Absence of a PEG spacer can alter membrane permeability; labeling patterns may shift relative to PEGylated hydrazide reagents.

Comparative Evidence for Selection


Aqueous Solubility vs. Free Base

Biotin hydrazide HCl demonstrates markedly enhanced aqueous solubility compared to the free base biotin hydrazide. The hydrochloride salt form enables direct dissolution in water and aqueous buffers, whereas the free base form is water insoluble and can reduce the solubility of modified biomolecules [1].

Aqueous solubility
Class-level
Freely soluble (HCl) vs insoluble (free base)
Reported solubility profile supports aqueous native protein labeling
Class inference; validate in specific buffer conditions
Glycoprotein labeling Biotinylation Aqueous biochemistry

Labeling Efficiency in Carbonylation Detection

In a comparative study of hydrazide labels for detecting acrolein-modified human serum albumin carbonylation, biotin hydrazide produced the lowest labeling yield among three biotin-based tags tested. While total MS/MS spectrum counts of modified peptides were similar across biotin-based tags, the labeling efficiency (yield of the labeling reaction) varied considerably, with biotin hydrazide showing the poorest performance [1].

Carbonylation labeling yield
Head-to-head
Lowest yield among three biotin-hydrazide tags
Yield context-dependent; PEG4 alternatives may improve detection sensitivity
MS/MS spectrum counts remained comparable
Protein carbonylation Oxidative stress Mass spectrometry

Red Blood Cell Recovery and Survival

A direct comparison of biotinylation methods on mouse red blood cells (RBCs) revealed that NHS-biotin provided >90% cell recovery, approximately 1000 biotin molecules/cell, and unaffected 24-hour survival. In contrast, biotin hydrazide produced only 5-30% cell recovery (depending on oxidation extent), undetectable biotin molecules/cell, and negligible 24-hour survival [1].

RBC recovery
Head-to-head
5–30% cell recovery vs >90% (NHS-biotin)
Reported cell recovery indicates limited suitability for RBC tracking studies
Hydrazide oxidation method; model-specific outcome
Red blood cell labeling In vivo tracking Biotinylation efficiency

DNA Probe Sensitivity

In a comparative evaluation of four different biotin hydrazide derivatives for preparing DNA hybridization probes, biocytin hydrazide-treated DNA exhibited the highest sensitivity for detecting complementary target sequences, outperforming biotin hydrazide among others [1].

DNA probe sensitivity
Head-to-head
Biocytin hydrazide > biotin hydrazide
Ranked sensitivity suggests biocytin derivative as preferred for non-radioactive DNA probes
Relative ranking only; absolute sensitivity not reported
DNA hybridization probes Non-radioactive detection Biotinylated nucleic acids

Spacer Arm Architecture Comparison

Hydrazide-PEG4-biotin contains a 31.5 Å PEG spacer that imparts water solubility and minimizes steric hindrance during avidin/streptavidin binding. In contrast, biotin hydrazide (no spacer) and biotin-LC-hydrazide (hydrocarbon spacer) are water insoluble and can reduce the solubility of modified molecules, promoting aggregation [1]. The PEG spacer also restricts membrane permeability, enabling selective labeling of cell surface glycoproteins [1].

Spacer arm architecture
Class-level
No spacer (biotin hydrazide) vs 31.5 Å PEG spacer
Spacer absence may increase steric hindrance and reduce avidin binding accessibility
PEGylated reagents reported to minimize aggregation
Steric hindrance Avidin binding accessibility Protein aggregation

Optimal Research Applications


Aqueous Glycoprotein Biotinylation

Biotin hydrazide HCl is the reagent of choice for labeling glycoproteins in purely aqueous systems due to its hydrochloride salt-enhanced water solubility [1]. Unlike the water-insoluble free base form, Biotin hydrazide HCl dissolves directly in aqueous buffers at pH 4.0-6.0, enabling efficient hydrazone bond formation with periodate-oxidized carbohydrate aldehydes without denaturing proteins with organic solvents. This is particularly valuable for preserving native glycoprotein conformation during biotinylation for downstream avidin/streptavidin-based detection or purification [1].

Protein Carbonylation Site Identification

Despite lower labeling yield compared to other biotin-based hydrazides, biotin hydrazide produces MS/MS spectrum counts for modified peptides that are comparable to other biotin tags [1]. For proteomics workflows employing avidin affinity enrichment followed by LC-MS/MS, biotin hydrazide HCl can be used interchangeably with other biotin hydrazide reagents when MS/MS detection is the primary readout, provided that the lower labeling efficiency is accounted for in experimental design. The reagent remains suitable for identifying carbonylation sites when enrichment consistency is prioritized over absolute yield [1].

Cell Surface Glycoprotein Labeling

Biotin hydrazide HCl (without a PEG spacer) exhibits limited membrane permeability, making it suitable for selective labeling of extracellular glycoprotein domains on intact cells after mild periodate oxidation [1]. However, for applications requiring explicit membrane impermeability, the PEG4 derivative (Hydrazide-PEG4-biotin) provides superior hydrophilic barrier properties that more reliably restrict labeling to the cell surface [1]. Researchers should select Biotin hydrazide HCl when some intracellular labeling is acceptable or when cost considerations favor the simpler reagent.

Cost-Effective High-Throughput Biotinylation

Biotin hydrazide HCl is generally more economical than extended spacer arm derivatives (Biotin-LC-hydrazide, Biotin-PEG4-hydrazide) and biocytin-based reagents. For high-throughput screening or educational laboratory settings where the highest labeling efficiency is not required and sample abundance is high, Biotin hydrazide HCl offers a cost-effective entry point for hydrazide-based biotinylation. This selection is supported by evidence that while labeling yield is lower, MS/MS detection of modified peptides remains comparable to higher-efficiency tags [1].

Application
Selection Property
Validation Focus
Aqueous glycoprotein biotinylation
HCl salt aqueous solubility
Hydrazone formation without organic co-solvents
Protein carbonylation site identification
MS/MS spectrum count compatibility
Enrichment consistency for proteomics workflows
Cell surface glycoprotein labeling
Membrane permeability profile
Selective extracellular domain labeling
Cost-conscious high‑throughput biotinylation
Budget-friendly reagent profile
High‑sample‑abundance settings where maximal yield is not required

Technical Documentation Hub

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